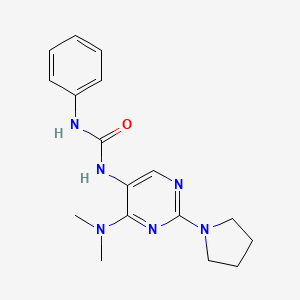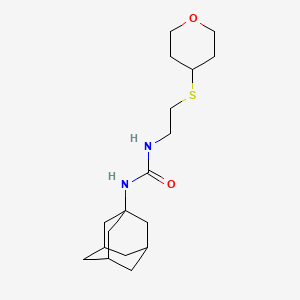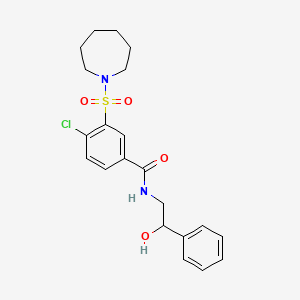![molecular formula C19H18N6O B2815731 1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-34-4](/img/structure/B2815731.png)
1,2-diamino-N-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have been studied extensively due to their diverse pharmacological and biological properties . They are valuable building blocks to heterocyclic compounds and important precursors of biologically relevant compounds .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of an aryl 1,2-diamine with a 1,2-diketone . This reaction can occur even under uncatalyzed conditions in water or ethanol, but is often limited to the utilization of poorly functionalized substrates .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the versatile applications of quinoxaline derivatives in synthesizing a wide range of heterocyclic compounds. For instance, Sarıpınar et al. (2007) detailed the reactions of pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine, leading to pyrazole-3-carboxamide derivatives and quinoxaline-2-one derivatives, respectively, illustrating the diverse synthetic routes accessible via quinoxaline intermediates Sarıpınar et al., 2007. Similarly, other studies have developed methods for synthesizing pyrroloquinoxalines and related compounds, showing their potential in creating bioactive structures or materials with unique properties Korakas et al., 1996.
Structural and Solid State Analysis
The structural arrangement and characterization of quinoxaline derivatives are crucial for understanding their chemical properties and potential applications. Szydlo et al. (2008) described the synthesis of pyrrole-functionalized quinoxalines and their solid-state analysis, offering insights into their structural arrangement and the role of intermolecular interactions Szydlo et al., 2008.
Potential Antimycobacterial Activity
Some quinoxaline derivatives have been evaluated for their antimycobacterial activity, highlighting the potential therapeutic applications of these compounds. Guillon et al. (2004) synthesized and evaluated pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives, identifying compounds with significant activity against Mycobacterium tuberculosis Guillon et al., 2004.
Kinase Inhibition for Disease Treatment
Research into quinoxaline derivatives extends into the development of inhibitors for proteins involved in disease pathways. Guillon et al. (2013) discovered potent inhibitors of human protein kinase CK2, a target for cancer and inflammatory diseases, among substituted phenylaminopyrrolo[1,2-a]quinoxalines Guillon et al., 2013.
Future Directions
properties
IUPAC Name |
1,2-diamino-N-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c20-17-15(19(26)22-11-10-12-6-2-1-3-7-12)16-18(25(17)21)24-14-9-5-4-8-13(14)23-16/h1-9H,10-11,20-21H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHFVIEVDVNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,3Ar,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2815655.png)



![5-(Cyclopropylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2815662.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2815663.png)
![N-methyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2815665.png)

![(4-Fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2815668.png)
![2-(1,3-Benzodioxol-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2815669.png)
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2815670.png)
